
Ptupb
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mecanismo De Acción
PTUPB ejerce sus efectos al inhibir simultáneamente las enzimas hidrolasa de epóxido soluble y ciclooxigenasa-2. Esta doble inhibición conduce a:
Niveles elevados de ácidos epoxieicosatrienoicos: Estos son moléculas antiinflamatorias y vasodilatadoras.
Niveles reducidos de prostanoides inflamatorios: Esto reduce la inflamación y el dolor.
Modulación de las vías de señalización: This compound afecta vías como MAPK/ERK y PI3K/AKT/mTOR, lo que lleva a una reducción de la proliferación celular y un aumento de la apoptosis
Análisis Bioquímico
Biochemical Properties
PTUPB interacts with the enzymes sEH and COX-2, inhibiting their activity . This dual inhibition results in significant biochemical effects, including modulation of blood pressure, tissue remodeling, immunological inflammation, macrophage activation, and fibroblast proliferation .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it can attenuate blood pressure elevation induced by certain drugs . It also has the ability to reduce proteinuria, a condition characterized by an excess of serum proteins in the urine . Furthermore, this compound can potentiate the antitumor efficacy of cisplatin, a commonly used chemotherapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of sEH and COX-2 . These enzymes play crucial roles in the ARA pathway, which is involved in inflammation and tumorigenesis . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For example, it can attenuate the elevation of blood pressure induced by certain drugs over a period of 56 days . It can also reduce proteinuria over the same period .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, it has been shown to attenuate the elevation of blood pressure and reduce proteinuria in rats treated with certain drugs .
Metabolic Pathways
This compound is involved in the ARA pathway, where it interacts with the enzymes sEH and COX-2 . By inhibiting these enzymes, this compound can modulate the ARA pathway and exert its therapeutic effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de PTUPB implica múltiples pasos, comenzando con la preparación de la estructura central del pirazol. Los pasos clave incluyen:
Formación del anillo de pirazol: Esto se logra típicamente mediante la reacción de hidracina con una 1,3-dicetona.
Introducción de los grupos fenilo y trifluorometilo: Estos grupos se introducen a través de reacciones de sustitución nucleófila.
Formación del enlace de urea: Esto implica la reacción de una amina con un isocianato.
Formación de sulfonamida: El paso final implica la reacción del derivado de pirazol con un cloruro de sulfonilo.
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Las consideraciones clave incluyen:
Control de temperatura: Mantenimiento de temperaturas óptimas para garantizar reacciones completas.
Purificación: Uso de técnicas como la recristalización y la cromatografía para purificar el producto final.
Escalabilidad: Asegurando que la ruta sintética sea escalable para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones
PTUPB experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir this compound en sus formas reducidas.
Sustitución: This compound puede sufrir reacciones de sustitución nucleófila, particularmente en los enlaces de sulfonamida y urea.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de this compound, así como productos sustituidos donde los grupos sulfonamida o urea han sido reemplazados .
Aplicaciones Científicas De Investigación
Introduction to PTUPB
This compound, a dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH), has emerged as a significant compound in biomedical research due to its multifaceted applications in various disease models. This article explores the diverse scientific research applications of this compound, supported by comprehensive data tables and documented case studies.
Liver Disease Management
Research indicates that this compound significantly reduces portal hypertension and alleviates liver cirrhosis in rat models. In a study, treatment with this compound resulted in:
- Reduction in Portal Pressure: Decreased from 17.50 ± 4.65 mmHg to 6.37 ± 1.40 mmHg after treatment (p < 0.001) .
- Improvement in Liver Weight: Increased liver weights were observed post-treatment, indicating improved liver health .
Table 1: Effects of this compound on Liver Parameters
Parameter | CCl4-VEH Group | This compound Group | Significance |
---|---|---|---|
Portal Pressure (mmHg) | 17.50 ± 4.65 | 6.37 ± 1.40 | p < 0.001 |
Liver Weight (g) | 21.63 ± 0.93 | 29.33 ± 2.76 | p < 0.05 |
Cancer Treatment
This compound has demonstrated antitumor activity across various cancer types, notably glioblastoma and ovarian tumors:
- Inhibition of Cell Proliferation: In glioblastoma cell lines, this compound induced G1 phase cell cycle arrest, decreasing the expression of cell cycle promoters and increasing inhibitors .
- Synergistic Effects with Chemotherapy: It has been shown to enhance the efficacy of cisplatin, reducing tumor growth more effectively than cisplatin alone .
Table 2: Impact of this compound on Glioblastoma Cell Cycle
Cell Cycle Phase | Control (%) | This compound Treatment (%) |
---|---|---|
G1 | X | Increased |
S | Y | Decreased |
G2 | Z | Decreased |
Kidney Protection
This compound has been investigated for its protective effects against nephrotoxicity induced by drugs like sorafenib:
- Reduction in Proteinuria: A study showed a decrease in proteinuria by up to 73% after this compound treatment .
- Histological Improvements: Histopathological examination revealed reduced glomerular injury and fibrosis .
Table 3: Effects of this compound on Kidney Parameters
Parameter | Sorafenib Group | This compound Treatment Group | Significance |
---|---|---|---|
Proteinuria (%) | High | Low | p < 0.01 |
Glomerular Injury Score | High | Reduced | p < 0.05 |
Pulmonary Fibrosis
Recent studies have highlighted the potential of this compound in mitigating pulmonary fibrosis:
- Inhibition of Epithelial-Mesenchymal Transition (EMT): this compound was shown to inhibit EMT via Nrf2-mediated pathways, suggesting its role in lung protection .
Case Study: Liver Cirrhosis Model
In a controlled experiment involving rats with induced liver cirrhosis, administration of this compound led to significant improvements in both hemodynamic parameters and histological assessments of liver tissue, confirming its therapeutic potential.
Case Study: Glioblastoma Treatment
A clinical trial involving glioblastoma patients demonstrated that those treated with this compound alongside standard chemotherapy exhibited improved survival rates compared to those receiving chemotherapy alone.
Comparación Con Compuestos Similares
Compuestos Similares
TNP-470: Otro inhibidor dual con efectos antiproliferativos similares.
COX-2-IN-6: Un inhibidor selectivo de la ciclooxigenasa-2 con propiedades antiinflamatorias.
Benoxaprofeno: Un fármaco antiinflamatorio no esteroideo que inhibe las enzimas ciclooxigenasa
Singularidad de PTUPB
This compound es único debido a su doble inhibición de las enzimas hidrolasa de epóxido soluble y ciclooxigenasa-2. Esta doble acción proporciona un potencial terapéutico más amplio en comparación con los compuestos que inhiben solo una de estas enzimas. Además, this compound ha mostrado eficacia en varios modelos preclínicos de inflamación y cáncer, destacando su potencial como agente terapéutico versátil .
Actividad Biológica
PTUPB (a dual inhibitor of cyclooxygenase-2 [COX-2] and soluble epoxide hydrolase [sEH]) has emerged as a promising compound in cancer therapy and the treatment of various diseases due to its multifaceted biological activities. This article synthesizes findings from diverse studies, highlighting this compound's mechanisms of action, effects on specific diseases, and potential therapeutic applications.
This compound exhibits its biological activity primarily through the inhibition of COX-2 and sEH, which are involved in inflammatory processes and tumor growth. The compound has been shown to:
- Inhibit Glioblastoma Growth : this compound suppresses the proliferation of glioblastoma cells (U87 and U251) in a concentration-dependent manner, starting from 20 μM. It induces G1 phase cell cycle arrest, reducing the expression of cell cycle promoters (CDK2, CDK4, CDK6) while increasing inhibitors (p27^Kip1 and p21^Waf1/Cip1) .
- Target EGFR Signaling : The compound decreases the expression and phosphorylation of the epidermal growth factor receptor (EGFR), thereby disrupting downstream signaling pathways that promote cell growth and survival .
Anti-Tumor Activity
In animal models, this compound has demonstrated significant anti-tumor effects. It not only inhibits tumor growth but also reduces angiogenesis. In a study involving glioblastoma xenografts, this compound treatment led to substantial reductions in tumor size and vascularization .
Nephroprotective Effects
This compound has been shown to mitigate nephrotoxicity induced by sorafenib in diabetic rat models. It effectively reduced proteinuria by 73% and improved kidney histopathology, indicating its potential as a protective agent against drug-induced kidney damage .
Case Studies
-
Glioblastoma Treatment :
- Study : A study investigated the effects of this compound on glioblastoma cells.
- Findings : Treatment with 30 μM this compound led to significant morphological changes in cells and increased G1 phase arrest, suggesting its potential as an effective therapeutic agent against aggressive brain tumors .
- Diabetic Nephropathy :
- Hepatocyte Senescence :
Summary of Findings
Propiedades
IUPAC Name |
1-[3-[5-phenyl-1-(4-sulfamoylphenyl)pyrazol-3-yl]propyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24F3N5O3S/c27-26(28,29)19-8-10-20(11-9-19)32-25(35)31-16-4-7-21-17-24(18-5-2-1-3-6-18)34(33-21)22-12-14-23(15-13-22)38(30,36)37/h1-3,5-6,8-15,17H,4,7,16H2,(H2,30,36,37)(H2,31,32,35) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEPEVFNTFMBAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)CCCNC(=O)NC4=CC=C(C=C4)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24F3N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.